molecular formula C13H10F3NO2 B12447307 3-(4-Trifluoromethoxy-phenoxy)-phenylamine CAS No. 436151-35-8

3-(4-Trifluoromethoxy-phenoxy)-phenylamine

Katalognummer: B12447307
CAS-Nummer: 436151-35-8
Molekulargewicht: 269.22 g/mol
InChI-Schlüssel: QCOLYBVFYAUYMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Trifluoromethoxy-phenoxy)-phenylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a phenylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethoxy-phenoxy)-phenylamine typically involves the reaction of 4-trifluoromethoxyphenol with a suitable phenylamine derivative. One common method involves the use of a nucleophilic aromatic substitution reaction where the phenol group is activated by a base, allowing it to react with the phenylamine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Trifluoromethoxy-phenoxy)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Trifluoromethoxy-phenoxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 3-(4-Trifluoromethoxy-phenoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Trifluoromethoxy-phenoxy)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

436151-35-8

Molekularformel

C13H10F3NO2

Molekulargewicht

269.22 g/mol

IUPAC-Name

3-[4-(trifluoromethoxy)phenoxy]aniline

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-6-4-10(5-7-11)18-12-3-1-2-9(17)8-12/h1-8H,17H2

InChI-Schlüssel

QCOLYBVFYAUYMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.